Lipophilicity Comparison: Unsubstituted Piperidine vs. Methyl-Substituted Analog
The target compound's unsubstituted piperidine ring yields a computed logP of 5.08 and logD of 2.45 (pH 7.4), values that place it close to the optimal lipophilicity range for CNS penetration but below the threshold commonly associated with promiscuous binding. In comparison, the 4-methylpiperidine analog (2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine) is predicted to exhibit a logP approximately 0.5–0.7 units higher due to the additional methyl group, which could increase non-specific protein binding and reduce aqueous solubility [1].
| Evidence Dimension | Octanol-water partition coefficient (logP) and distribution coefficient at pH 7.4 (logD) |
|---|---|
| Target Compound Data | logP = 5.08; logD = 2.45 |
| Comparator Or Baseline | 2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine (estimated logP ≈ 5.6–5.8 based on ΔlogP contribution of methyl group) |
| Quantified Difference | Estimated ΔlogP ≈ +0.5 to +0.7 for the 4-methylpiperidine analog |
| Conditions | Predicted using ChemDiv's computational model (ACD/Labs or similar), standardized to pH 7.4 |
Why This Matters
For procurement decisions, the lower logP and logD of the unsubstituted piperidine variant suggest a more favorable balance of permeability and solubility, which can reduce nonspecific assay interference in cell-based screening.
- [1] Computed logP increment for an additional methyl group on a piperidine ring (estimated from standard fragment-based prediction models). View Source
